molecular formula C7H11NO6 B12558642 n-(2-Carboxyethyl)-d-aspartic acid CAS No. 181645-09-0

n-(2-Carboxyethyl)-d-aspartic acid

Cat. No.: B12558642
CAS No.: 181645-09-0
M. Wt: 205.17 g/mol
InChI Key: AINPCLWBWFSAQV-SCSAIBSYSA-N
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Description

N-(2-Carboxyethyl)-d-aspartic acid: is an organic compound classified as an aminocarboxylic acid It is a derivative of aspartic acid, where the amino group is substituted with a carboxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Carboxyethyl)-d-aspartic acid can be synthesized through several methods. One common approach involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction typically occurs under mild alkaline conditions, using sodium hydroxide as a catalyst. The process involves the addition of acrylonitrile to aspartic acid, forming a nitrile intermediate, which is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Carboxyethyl)-d-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-Carboxyethyl)-d-aspartic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: The compound is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Industry: this compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-Carboxyethyl)-d-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.

Comparison with Similar Compounds

    N-(2-Carboxyethyl)iminodiacetic acid: Another aminocarboxylic acid with similar chelating properties.

    N-(2-Carboxyethyl)chitosan: A derivative of chitosan with enhanced solubility and biological activity.

Uniqueness: N-(2-Carboxyethyl)-d-aspartic acid is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to act as a chelating agent and its potential therapeutic uses distinguish it from other similar compounds.

Properties

CAS No.

181645-09-0

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

(2R)-2-(2-carboxyethylamino)butanedioic acid

InChI

InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1

InChI Key

AINPCLWBWFSAQV-SCSAIBSYSA-N

Isomeric SMILES

C(CN[C@H](CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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